tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
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Overview
Description
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . It is a versatile small molecule scaffold used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate typically involves the reaction of tert-butyl chloroformate with tetrahydrothiopyran-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and automated reaction systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or thioethers .
Scientific Research Applications
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system being studied . It may also interact with receptors and ion channels , modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(1,1-dioxothian-4-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its tetrahydrothiopyran ring , which imparts specific chemical and biological properties .
Biological Activity
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydrothiopyran ring and a tert-butyl carbamate moiety. The presence of these functional groups is believed to enhance the compound's solubility and stability, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, although specific targets remain to be fully elucidated. The compound's unique stereochemistry may also influence its interaction profile with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Potential efficacy against various bacterial strains.
- Antiviral Properties : Preliminary findings suggest activity against certain viral targets.
- Enzyme Inhibition : Possible inhibition of specific metabolic enzymes.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various carbamates, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
- Enzyme Interaction : Research on similar compounds has shown that modifications in the tetrahydrothiopyran structure can significantly enhance enzyme inhibition. For instance, modifications led to increased binding affinity to target enzymes involved in metabolic pathways .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate that factors such as solubility and stability in physiological conditions are favorable for bioavailability .
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran) | C10H19N2O2 | Exhibits significant antibacterial properties |
tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL) | C13H16FN3O2 | Known for enzyme inhibition and improved membrane permeability |
tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks carbamate functionality; different reactivity profile |
Future Directions
Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile as a potential therapeutic agent.
Properties
IUPAC Name |
tert-butyl N-(thian-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQBMIZGJSXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610666 |
Source
|
Record name | tert-Butyl thian-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595597-00-5 |
Source
|
Record name | tert-Butyl thian-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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